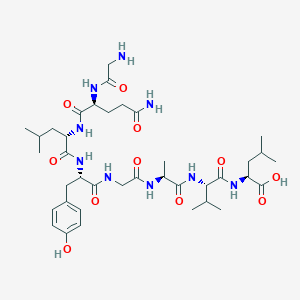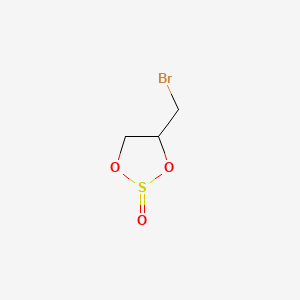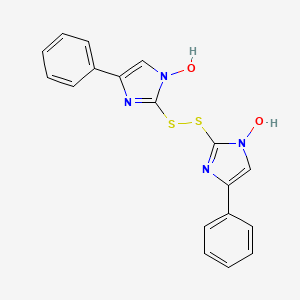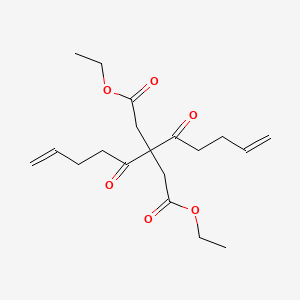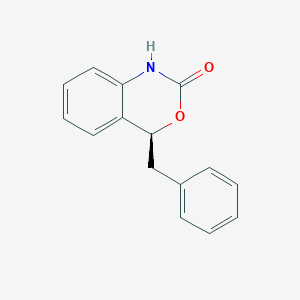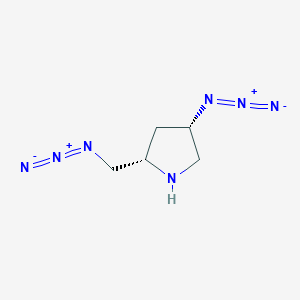
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is a chemical compound with the molecular formula C₅H₉N₇. It is characterized by the presence of two azido groups attached to the pyrrolidine ring.
Preparation Methods
One common method involves the reaction of a suitable pyrrolidine derivative with sodium azide under specific conditions to achieve the desired azido substitution . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often with the use of reagents such as triphenylphosphine.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Scientific Research Applications
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- is primarily based on the reactivity of its azido groups. These groups can undergo various chemical transformations, enabling the compound to interact with different molecular targets. For example, in bioorthogonal chemistry, the azido groups can react with alkynes to form stable triazole linkages, allowing for the specific labeling of biomolecules .
Comparison with Similar Compounds
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- can be compared with other azido-substituted pyrrolidines and similar compounds:
Pyrrolidine, 2-azido-: Lacks the additional azidomethyl group, resulting in different reactivity and applications.
Pyrrolidine, 4-azido-: Similar structure but without the azidomethyl group, leading to variations in chemical behavior.
Azidomethylpyrrolidine: Contains only one azido group, affecting its potential for cycloaddition reactions.
Pyrrolidine, 4-azido-2-(azidomethyl)-, (2S,4S)- stands out due to the presence of two azido groups, which enhances its versatility in chemical reactions and broadens its range of applications.
Properties
CAS No. |
918313-42-5 |
|---|---|
Molecular Formula |
C5H9N7 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(2S,4S)-4-azido-2-(azidomethyl)pyrrolidine |
InChI |
InChI=1S/C5H9N7/c6-11-9-3-4-1-5(2-8-4)10-12-7/h4-5,8H,1-3H2/t4-,5-/m0/s1 |
InChI Key |
RXKRZJAYBMEONG-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CN=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1C(CNC1CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


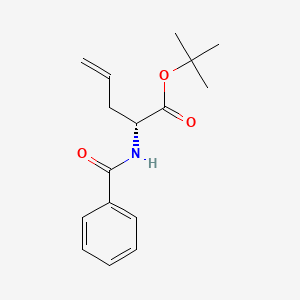
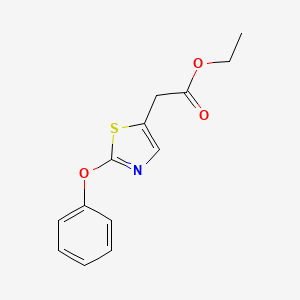
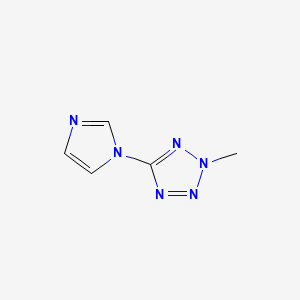
![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
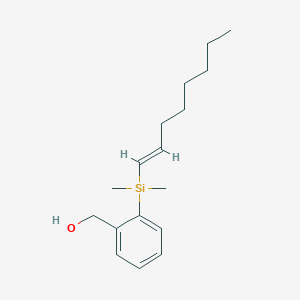
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)

![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)
